Ethyl 8-iodooct-2-ynoate
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Overview
Description
Ethyl 8-iodooct-2-ynoate is an organic compound with the molecular formula C10H15IO2. It is an ester derivative of octynoic acid, featuring an iodine atom at the eighth position and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-iodooct-2-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, specifically an iodide in this case. The reaction typically occurs under basic conditions using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-iodooct-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The triple bond in the octynoate moiety can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted octynoates depending on the nucleophile used.
Reduction: Formation of ethyl 8-iodooctanoate or ethyl 8-iodooct-2-ene.
Oxidation: Formation of 8-iodooctanoic acid or other oxidized products.
Scientific Research Applications
Ethyl 8-iodooct-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-iodooct-2-ynoate involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom makes the compound susceptible to nucleophilic substitution, while the triple bond allows for various addition reactions. These reactive sites enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromooct-2-ynoate
- Ethyl 8-chlorooct-2-ynoate
- Ethyl 8-fluorooct-2-ynoate
Uniqueness
Ethyl 8-iodooct-2-ynoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct reactivity patterns that can be exploited in various chemical transformations .
Properties
CAS No. |
197090-72-5 |
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Molecular Formula |
C10H15IO2 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
ethyl 8-iodooct-2-ynoate |
InChI |
InChI=1S/C10H15IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-5,7,9H2,1H3 |
InChI Key |
FPZQMKDJRGEJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCCCCI |
Origin of Product |
United States |
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